molecular formula C13H14N2O3 B3169974 ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate CAS No. 939053-53-9

ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3169974
CAS No.: 939053-53-9
M. Wt: 246.26 g/mol
InChI Key: SLOVLBDAUGVQPX-UHFFFAOYSA-N
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Description

“Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is a compound that can be part of broader classes of heterocyclic compounds, which are crucial for the synthesis of diverse heterocycles. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones has been explored for the synthesis of heterocycles like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds are valuable as building blocks in heterocyclic chemistry due to their versatile reactivity, providing a pathway for the synthesis of various classes of heterocyclic compounds and dyes under mild reaction conditions (Gomaa & Ali, 2020).

Antioxidant Activity

The study and development of antioxidants are of significant interest across various fields, including food engineering, medicine, and pharmacy. A review of analytical methods used in determining antioxidant activity highlighted the importance of different tests based on hydrogen atom transfer and electron transfer to assess the antioxidant capacity of complex samples, including those potentially involving this compound derivatives (Munteanu & Apetrei, 2021).

Therapeutic Applications

Pyrazoline derivatives, including this compound, have been extensively studied for their therapeutic applications. These compounds exhibit a range of pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The exploration of pyrazolines in therapeutic patents reveals their potential in various medical applications, underscoring the importance of further research and development in this area (Shaaban, Mayhoub, & Farag, 2012).

Ecotoxicity and Environmental Impact

Research into the ecotoxicity of various compounds, including those related to this compound, is crucial for understanding their environmental impact. A study on the chronic ecotoxicity of nonylphenol ethoxylates and related compounds provided insights into their aquatic toxicity, which is essential for assessing the environmental safety of chemical compounds (Staples et al., 2004).

Future Directions

The future directions for research on “ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate” could include more detailed studies on its synthesis, physical and chemical properties, biological activity, and potential applications . These could provide valuable information for the development of new drugs or materials.

Properties

IUPAC Name

ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)11-8-10(14-15-11)9-6-4-5-7-12(9)17-2/h4-8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOVLBDAUGVQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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